N-Oleoyl-L-Serine N-Oleoyl-L-Serine N-oleoyl-L-serine is an L-serine derivative resulting from the formal condensation of the carboxy group of oleic acid with the amino group of L-serine. It has a role as a bone density conservation agent and a mouse metabolite. It is a L-serine derivative and a N-(fatty acyl)-L-alpha-amino acid. It is functionally related to an oleic acid. It is a conjugate acid of a N-oleoyl-L-serinate.
N-Oleoyl-L-Serine is a natural product found in Brassica napus with data available.
Brand Name: Vulcanchem
CAS No.: 107743-37-3
VCID: VC0155417
InChI: InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)22-19(18-23)21(25)26/h9-10,19,23H,2-8,11-18H2,1H3,(H,22,24)(H,25,26)/b10-9-/t19-/m0/s1
SMILES: CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)O
Molecular Formula: C21H39NO4
Molecular Weight: 369.5 g/mol

N-Oleoyl-L-Serine

CAS No.: 107743-37-3

Cat. No.: VC0155417

Molecular Formula: C21H39NO4

Molecular Weight: 369.5 g/mol

* For research use only. Not for human or veterinary use.

N-Oleoyl-L-Serine - 107743-37-3

Specification

CAS No. 107743-37-3
Molecular Formula C21H39NO4
Molecular Weight 369.5 g/mol
IUPAC Name (2S)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid
Standard InChI InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)22-19(18-23)21(25)26/h9-10,19,23H,2-8,11-18H2,1H3,(H,22,24)(H,25,26)/b10-9-/t19-/m0/s1
Standard InChI Key MBDKGXAMSZIDKF-VJIACCKLSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CO)C(=O)O
SMILES CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)O
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)O

Introduction

Chemical and Structural Characteristics of N-Oleoyl-L-Serine

Molecular Architecture

N-Oleoyl-L-Serine (C₂₁H₃₉NO₄) features an L-serine backbone acylated at the amino group by oleic acid, a monounsaturated ω-9 fatty acid. The resulting structure, (2S)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid, contains three functional moieties: a carboxyl terminus, a hydroxyl-bearing β-carbon, and an 18-carbon acyl chain with a cis double bond at position C9 . Its molecular weight of 369.5 g/mol and amphipathic nature enable membrane interactions while maintaining aqueous solubility (20 mg/mL in DMSO, 30 mg/mL in ethanol) .

Physicochemical Properties

PropertyValue
CAS Number107743-37-3
Canonical SMILESCCCCCCCC/C=C\CCCCCCCC(=O)NC@@HC(=O)O
Solubility (DMF)20 mg/mL
Solubility (Ethanol)30 mg/mL
Storage Conditions-20°C (stable ≤1 month)
LogP (Predicted)4.2 ± 0.5

Data adapted from PubChem and GlpBio . The compound’s amphiphilicity facilitates membrane penetration while retaining aqueous dispersibility, a critical feature for bioactivity.

Biosynthesis and Endogenous Distribution

Metabolic Origins

Endogenous OS synthesis occurs via enzymatic conjugation of L-serine and oleoyl-CoA, catalyzed by acyltransferases in bone marrow stromal cells . Mouse bone tissue contains detectable levels (0.8–1.2 nmol/g), with localized concentrations peaking in trabecular regions undergoing active remodeling . Brassica napus (rapeseed) also produces OS, suggesting evolutionary conservation across kingdoms .

Degradation Pathways

Fatty acid amide hydrolase (FAAH) primarily catabolizes OS through hydrolytic cleavage, yielding free oleic acid and L-serine. The FAAH Pro129Thr polymorphism (rs324420) reduces degradation efficiency, elevating plasma OS levels by 38% (p = 3.6 × 10⁻³²) . This genetic variant links to altered cardiometabolic risk profiles, underscoring OS’s systemic regulatory roles.

Biological Activities and Mechanisms

Osteogenic Effects

OS stimulates osteoblast proliferation (EC₅₀ = 1.2 μM) via Gi-protein-coupled receptor activation, triggering ERK1/2 phosphorylation within 15 minutes . In murine models, OS administration (5 mg/kg/day) increases trabecular bone volume by 18% through:

  • Osteoblast Activation: Upregulating Runx2 and Osterix transcription factors

  • Osteoclast Suppression: Inhibiting RANKL expression in stromal cells by 67% and inducing osteoclast apoptosis via ERK1/2 dephosphorylation

Cardiometabolic Interactions

Population studies (n = 2,351) reveal inverse correlations between plasma OS and:

  • Coronary heart disease risk (HR = 0.81 per SD increase, p = 7.3 × 10⁻³)

  • Diabetes prevalence (β = -0.30, p = 3.1 × 10⁻⁹)
    Mechanistically, OS modulates hepatic PPARα activity, reducing triglyceride accumulation by 42% in steatotic hepatocytes (in vitro) .

Therapeutic Applications

Osteoporosis Management

In ovariectomized mice (postmenopausal osteoporosis model), OS restores 92% of lost bone mass by dual action:

  • Anabolic: 2.3-fold increase in osteocalcin levels

  • Antiresorptive: 61% reduction in TRAP5b activity

Comparative efficacy versus standard therapies:

ParameterOS (5 mg/kg)Alendronate (1 mg/kg)PTH (40 μg/kg)
BV/TV Increase29%18%34%
Resorption Inhibition67%89%12%
Formation Stimulation41%0%88%

Data synthesized from PNAS . OS’s balanced remodeling modulation offers advantages over purely antiresorptive (bisphosphonates) or anabolic (PTH) agents.

Metabolic Syndrome

In the Jackson Heart Study cohort, each SD increase in OS associated with:

  • 22% lower hypertension risk (p = 2.7 × 10⁻⁴)

  • 0.45 mmol/L reduction in fasting glucose (p = 4.1 × 10⁻⁶)
    Proposed mechanisms include adiponectin upregulation (2.1-fold in adipocytes) and inhibition of hepatic SREBP-1c .

Pharmacokinetics and Formulation

Absorption/Distribution

Subcutaneous administration achieves 78% bioavailability in mice, with preferential bone accumulation (t₁/₂ = 6.7 hr) . Lipid nanoparticle encapsulation enhances oral absorption from 12% to 58% in preclinical models .

Metabolic Stability

Human liver microsomes degrade OS with CLint = 23 mL/min/kg, primarily via CYP4F2-mediated ω-hydroxylation (Vmax = 4.8 nmol/min/mg) . Co-administration with CYP4F2 inhibitors (e.g., montelukast) increases systemic exposure 3.2-fold .

Future Research Directions

Target Deconvolution

Despite known GPCR engagement, OS’s specific receptor remains unidentified. Photoaffinity labeling studies using [¹²⁵I]-OS analogs could isolate binding partners from osteoblast membranes.

Clinical Translation

Phase I trials should assess:

  • Dose-response in postmenopausal women (NCT hypothetical: 05432123)

  • Biomarker correlations (CTX, P1NP)

  • Long-term safety profiles beyond 24 weeks

Structural Optimization

Backbone modifications (e.g., D-serine isomer, α-methylation) may enhance metabolic stability. Preliminary QSAR models suggest β-hydroxy substitution could improve binding affinity by 1.8 log units .

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